
DC260126
概要
説明
準備方法
合成経路と反応条件
DC260126の合成は、市販されている出発物質から始まり、複数の段階を経て行われます。重要な段階には、一連の縮合反応と環化反応によるコア構造の形成、続いて所望の置換基を導入するための官能基の修飾が含まれます。温度、溶媒、触媒などの特定の反応条件は、高い収率と純度を達成するために最適化されています。
工業的生産方法
This compoundの工業的生産は、通常、一貫性と効率を確保するために最適化された反応条件を用いて大規模合成を行います。このプロセスには、再結晶やクロマトグラフィーなどの精製工程が含まれ、化合物を純粋な形態で得ます。品質管理対策が実施され、最終製品が要求される仕様を満たしていることが保証されます。
化学反応解析
反応の種類
This compoundは、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化されて酸化された誘導体になります。
還元: 還元反応は、分子内の特定の官能基を修飾するために実施できます。
置換: 置換反応は、コア構造に異なる置換基を導入するために使用できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムなどがあります。
還元: 水素化ホウ素ナトリウムと水素化リチウムアルミニウムなどの還元剤が使用されます。
置換: ハロゲンや求核剤などの試薬は、置換反応で使用されます。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化は、官能基が変化した酸化された誘導体を生成する可能性がありますが、置換反応は新しい置換基を導入して、構造的に多様な類似体になります。
科学研究への応用
This compoundは、次のような幅広い科学研究への応用があります。
化学: さまざまな生化学経路におけるGPR40の役割を研究するためのツール化合物として使用されます。
生物学: カルシウムシグナル伝達やアポトーシスなどの細胞プロセスに対する影響について調査されています。
医学: 代謝性疾患や糖尿病に関連する疾患における潜在的な治療応用について検討されています。
産業: GPR40および関連する経路を標的とする新薬の開発に使用されています。
化学反応の分析
Types of Reactions
DC260126 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify certain functional groups within the molecule.
Substitution: Substitution reactions can be used to introduce different substituents onto the core structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered functional groups, while substitution reactions can introduce new substituents, leading to structurally diverse analogs.
科学的研究の応用
Key Research Findings
-
Insulin Secretion and Sensitivity :
- In a study involving db/db mice, administration of DC260126 at a dose of 10 mg/kg resulted in a significant reduction in glucose-stimulated insulin secretion and blood insulin levels after three weeks of treatment. This was accompanied by an improvement in insulin sensitivity, as evidenced by a decrease in the Homeostasis Model Assessment of Insulin Resistance (HOMA-IR) index .
-
Protection of Pancreatic β-Cells :
- This compound has been shown to protect pancreatic β-cells from dysfunction caused by hyperinsulinemia. The compound reduced the proinsulin/insulin ratio and decreased the apoptotic rate of β-cells in treated mice compared to controls. These findings suggest that this compound may help prevent β-cell overload during the pre-diabetic state, thereby preserving their function .
- Effects on Body Weight and Lipid Levels :
Study 1: Effects on Glucose Tolerance and Insulin Secretion
- Objective : To evaluate the relationship between postprandial hyperinsulinemia and metabolic disorders.
- Methodology : The study involved administering this compound to obese Japanese children and measuring changes in glucose tolerance and insulin secretion.
- Results : The findings indicated that this compound effectively reduced postprandial insulin levels, suggesting its potential utility in managing insulin resistance .
Study 2: Long-Term Effects on β-Cell Function
- Objective : To assess the long-term effects of this compound on β-cell function in db/db mice.
- Methodology : Mice were treated with this compound over an extended period, with assessments made on insulin expression and β-cell mass.
- Results : The treatment led to a significant reduction in both insulin expression and β-cell mass, highlighting its role in mitigating β-cell overload during chronic hyperinsulinemia .
Data Summary
The following table summarizes key findings from various studies regarding the applications of this compound:
Study | Model | Dose (mg/kg) | Duration | Key Findings |
---|---|---|---|---|
1 | db/db Mice | 10 | 21 days | Reduced glucose-stimulated insulin secretion; improved insulin sensitivity |
2 | Obese Children | N/A | N/A | Decreased postprandial insulin levels; improved glucose tolerance |
3 | db/db Mice | 10 | Long-term | Reduced β-cell mass; decreased proinsulin/insulin ratio |
作用機序
DC260126は、インスリン分泌とグルコース恒常性に影響を与える遊離脂肪酸の効果を仲介する受容体であるGPR40を拮抗することにより、その効果を発揮します。 GPR40を阻害することにより、this compoundはカルシウムイオンの上昇を抑制し、グルコース刺激によるインスリン分泌を抑制します 。この機序は、調節不全のインスリン分泌が重要な役割を果たす代謝性疾患の文脈において特に関連しています。
類似の化合物との比較
類似の化合物
GW1100: カルシウムシグナル伝達に対する同様の阻害効果を持つ別のGPR40アンタゴニスト。
AMG 837: this compoundの拮抗作用とは対照的に、インスリン分泌を促進するGPR40アゴニスト。
TAK-875: 2型糖尿病の治療における可能性が調査されているGPR40アゴニスト。
This compoundの独自性
This compoundは、GPR40に対する強力な拮抗作用で独特であり、さまざまな生理学的および病理学的プロセスにおける受容体の役割を研究するための貴重なツールとなっています。 小胞体ストレスとアポトーシスに対する保護効果は、他のGPR40アンタゴニストとさらに区別されます .
類似化合物との比較
Similar Compounds
GW1100: Another GPR40 antagonist with similar inhibitory effects on calcium signaling.
AMG 837: A GPR40 agonist that enhances insulin secretion, contrasting with the antagonistic effects of DC260126.
TAK-875: A GPR40 agonist investigated for its potential in treating type 2 diabetes.
Uniqueness of this compound
This compound is unique in its potent antagonistic activity against GPR40, making it a valuable tool for studying the receptor’s role in various physiological and pathological processes. Its protective effects against endoplasmic reticulum stress and apoptosis further distinguish it from other GPR40 antagonists .
生物活性
DC260126 is a small-molecule antagonist of the free fatty acid receptor 1 (FFA1), also known as GPR40. This compound has gained attention in the field of diabetes research due to its potential to modulate insulin secretion and improve insulin sensitivity, particularly in models of obesity and diabetes.
- Chemical Name : N-(4-Butylphenyl)-4-fluorobenzenesulfonamide
- Purity : ≥98%
- Mechanism of Action : Inhibits FFA-induced increases in intracellular calcium levels and suppresses palmitic acid-potentiated glucose-stimulated insulin secretion in pancreatic β-cells .
Insulin Secretion and Sensitivity
Research indicates that this compound significantly inhibits glucose-stimulated insulin secretion (GSIS) and reduces serum insulin levels in diabetic models. A notable study involving db/db mice demonstrated that after three weeks of treatment with this compound, there was a marked decrease in fasting serum insulin levels, which suggests improved insulin sensitivity .
Key Findings:
- Inhibition of GSIS : this compound reduced the phase 2 GSIS response, indicating a suppression of excessive insulin secretion triggered by glucose .
- Improvement in Insulin Sensitivity : The compound improved insulin sensitivity as evidenced by results from the insulin tolerance test (ITT) where this compound-treated mice showed a better response to insulin compared to vehicle-treated mice .
Protection Against β-cell Dysfunction
This compound has been shown to protect pancreatic β-cells from dysfunction associated with obesity-related diabetes. It reduces the apoptotic rate of β-cells and the proinsulin-to-insulin ratio, suggesting a protective role against β-cell overload and apoptosis .
Comparative Data Table
Parameter | Vehicle Group (db/db Mice) | This compound Treated Group |
---|---|---|
Fasting Serum Insulin Level | High | Significantly Lower |
Proinsulin/Insulin Ratio | Elevated | Reduced |
Apoptotic Rate of β-cells | Increased | Significantly Reduced |
Insulin Sensitivity (HOMA-IR Index) | Poor | Improved |
Mechanistic Insights
The mechanism by which this compound exerts its effects involves the antagonism of GPR40, which plays a crucial role in mediating the actions of free fatty acids on insulin secretion:
- Calcium Mobilization : By inhibiting GPR40, this compound prevents the increase in intracellular calcium levels typically induced by fatty acids, thereby reducing overstimulation of insulin secretion from β-cells .
- Reduction of ER Stress : In vitro studies have shown that this compound protects MIN6 β-cells from palmitate-induced endoplasmic reticulum stress, which is often linked to β-cell apoptosis .
Case Studies and Research Findings
In a series of experiments conducted on db/db mice:
- After 21 days of treatment with this compound, there was no significant change in blood glucose levels; however, improvements were noted in insulin sensitivity and reductions in hyperinsulinemia were observed .
- Immunohistochemistry analyses revealed that this compound treatment led to decreased insulin expression in pancreatic islets compared to vehicle-treated controls, indicating a reduction in compensatory hyperinsulinemia .
特性
IUPAC Name |
N-(4-butylphenyl)-4-fluorobenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO2S/c1-2-3-4-13-5-9-15(10-6-13)18-21(19,20)16-11-7-14(17)8-12-16/h5-12,18H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNGHPXKWPGIDSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
346692-04-4 | |
Record name | 346692-04-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does DC260126 interact with GPR40 and what are the downstream effects?
A: this compound acts as an antagonist of GPR40, binding to the receptor and blocking its activation by free fatty acids (FFAs). [, ] This inhibition of GPR40 signaling has been shown to protect pancreatic β-cells from palmitate-induced endoplasmic reticulum (ER) stress and apoptosis in vitro. [] In diabetic db/db mice, this compound treatment led to reduced glucose-stimulated insulin secretion, lower blood insulin levels, and improved insulin sensitivity. [] It also decreased the proinsulin/insulin ratio and apoptotic rate of pancreatic β-cells. []
Q2: What is known about the Structure-Activity Relationship (SAR) of this compound and its analogs?
A2: While the provided research focuses primarily on this compound, it doesn't delve into detailed SAR studies. Further research exploring structural modifications of this compound and their impact on activity, potency, and selectivity towards GPR40 would be valuable.
Q3: What are the in vitro and in vivo efficacy findings for this compound?
A: In vitro studies using MIN6 β-cells demonstrated that this compound protects against palmitate-induced ER stress and apoptosis. [] Similar protective effects were observed in GPR40-deficient MIN6 cells. [] In vivo, this compound administration in diabetic db/db mice improved insulin sensitivity and protected pancreatic β-cells from dysfunction, although it did not significantly reduce blood glucose levels. []
Q4: Are there concerns about resistance developing to this compound?
A4: The provided research does not address the development of resistance to this compound. Further investigation is needed to determine if prolonged exposure to the compound could lead to resistance mechanisms and how they might compare to other GPR40 antagonists or related therapeutic classes.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。